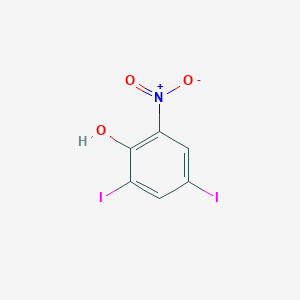
2,4-Diiodo-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diiodo-6-nitrophenol is a halogenated and nitrated phenol with the molecular formula C6H3I2NO3 and a molecular weight of 390.90 g/mol . This compound is characterized by the presence of two iodine atoms and one nitro group attached to a phenol ring, making it a unique and reactive molecule.
Vorbereitungsmethoden
The synthesis of 2,4-Diiodo-6-nitrophenol typically involves the iodination of 4-nitrophenol. One common method employs N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out by grinding the reactants at room temperature, which provides several advantages such as short reaction time (5–8 minutes), high yields (94–99%), and a nonhazardous and simple work-up procedure . This method is highly selective and efficient, making it suitable for both laboratory and industrial production.
Analyse Chemischer Reaktionen
2,4-Diiodo-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Common reagents used in these reactions include N-iodosuccinimide for iodination, hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Diiodo-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical and bio-active materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor for the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,4-Diiodo-6-nitrophenol exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can engage in halogen bonding and substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2,4-Diiodo-6-nitrophenol can be compared with other halogenated and nitrated phenols, such as:
2,6-Diiodo-4-nitrophenol: Similar in structure but with different positions of the nitro and iodine groups.
2,4-Dinitrophenol: Lacks iodine atoms but has two nitro groups, leading to different chemical properties and applications.
4-Iodo-2-nitrophenol: Contains only one iodine atom and one nitro group, making it less reactive compared to this compound.
Eigenschaften
CAS-Nummer |
20294-48-8 |
|---|---|
Molekularformel |
C6H3I2NO3 |
Molekulargewicht |
390.90 g/mol |
IUPAC-Name |
2,4-diiodo-6-nitrophenol |
InChI |
InChI=1S/C6H3I2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |
InChI-Schlüssel |
RDZLPOIBPKABGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



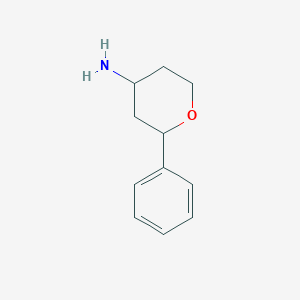
![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)

![Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine](/img/structure/B12509915.png)
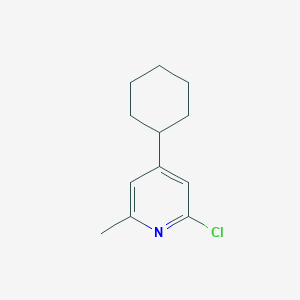

![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)
![methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B12509951.png)
![2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride](/img/structure/B12509955.png)
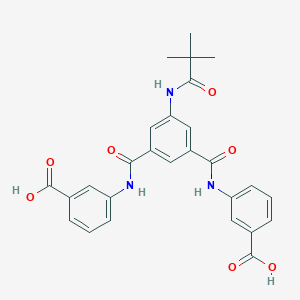
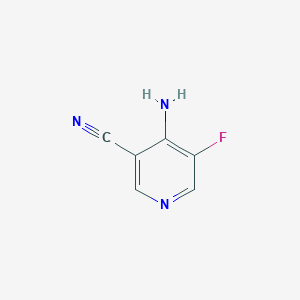
![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12509981.png)
